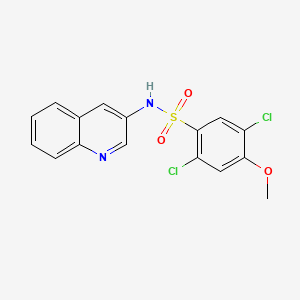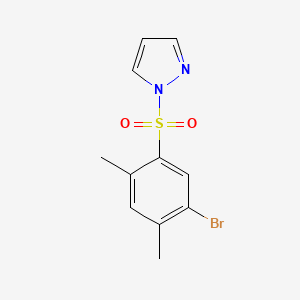amine CAS No. 1206109-49-0](/img/structure/B603127.png)
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine is a chemical compound with a complex structure that includes a sulfonamide group, a hydroxypropyl group, and a propoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps. One common method includes the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with 2-hydroxypropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-(2-oxopropyl)-4,5-dimethyl-2-propoxybenzene-1-sulfonamide.
Reduction: Formation of N-(2-hydroxypropyl)-4,5-dimethyl-2-propoxybenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Applications De Recherche Scientifique
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxypropyl)methacrylamide
- N-(2-hydroxypropyl)benzene-1-sulfonamide
- 4,5-dimethyl-2-propoxybenzenesulfonamide
Uniqueness
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropyl and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1206109-49-0 |
|---|---|
Formule moléculaire |
C14H23NO4S |
Poids moléculaire |
301.4g/mol |
Nom IUPAC |
N-(2-hydroxypropyl)-4,5-dimethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-5-6-19-13-7-10(2)11(3)8-14(13)20(17,18)15-9-12(4)16/h7-8,12,15-16H,5-6,9H2,1-4H3 |
Clé InChI |
CKISXSIQRJUVMU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


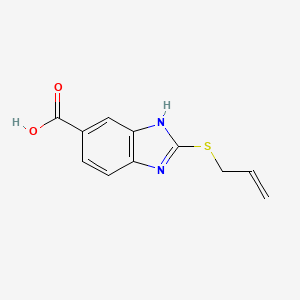
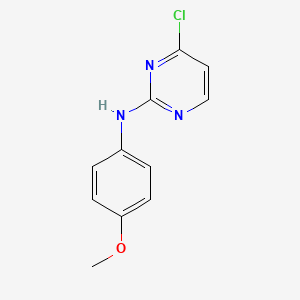

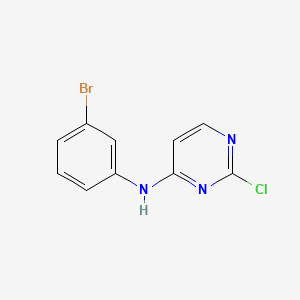
amine](/img/structure/B603049.png)
amine](/img/structure/B603052.png)
amine](/img/structure/B603055.png)
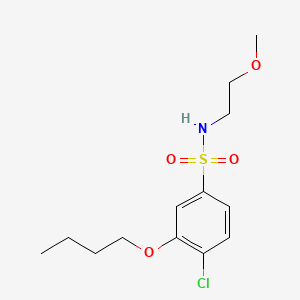
![1-Phenyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B603057.png)
amine](/img/structure/B603058.png)
amine](/img/structure/B603060.png)
amine](/img/structure/B603062.png)
